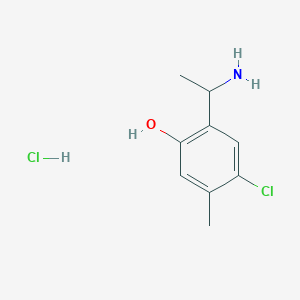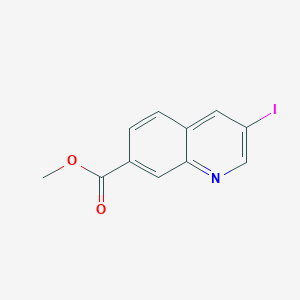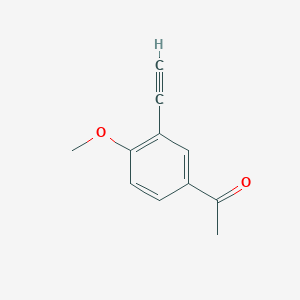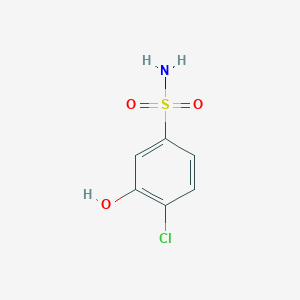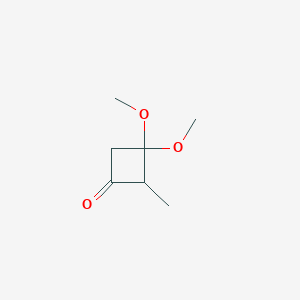
Phenylalanine,a-methyl--phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanine, a-methyl–phenyl-, also known as α-methylphenylalanine, is a derivative of the essential amino acid phenylalanine. This compound is characterized by the presence of a methyl group attached to the alpha carbon of the phenylalanine molecule. It is an important compound in various biochemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of α-methylphenylalanine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of substituted phenylalanine derivatives . Another method includes the condensation of benzyl chloride with acetaminomalonic acid ester, followed by saponification and decarboxylation . Additionally, the condensation of benzaldehyde and hydantoin, followed by hydrogenation and hydrolysis, is also used .
Industrial Production Methods
Industrial production of α-methylphenylalanine often involves large-scale synthesis using asymmetric hydrogenation techniques. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
α-Methylphenylalanine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxime or nitroso compound.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: Substitution reactions often involve the replacement of the amino group with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of α-methylphenylalanine can yield oximes or nitroso compounds, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
α-Methylphenylalanine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Mecanismo De Acción
The mechanism of action of α-methylphenylalanine involves its conversion to other biologically active compounds. It acts as a precursor to tyrosine, which is then converted to neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, alertness, and cognitive functions. The compound also stimulates the production of melanin, which is important for skin pigmentation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to α-methylphenylalanine include:
Phenylalanine: The parent compound, which lacks the methyl group on the alpha carbon.
Tyrosine: A derivative of phenylalanine with a hydroxyl group on the benzene ring.
D-Phenylalanine: The D-isomer of phenylalanine, which has different biological activities compared to the L-isomer.
Uniqueness
The uniqueness of α-methylphenylalanine lies in its structural modification, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its stability and alters its reactivity, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
2-amino-2-methyl-3,3-diphenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(17,15(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPQQADBNNQZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
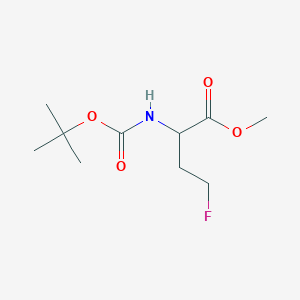
![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)
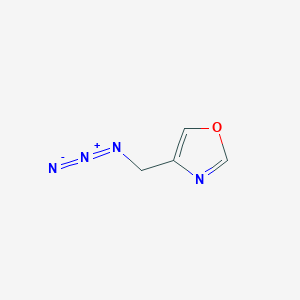
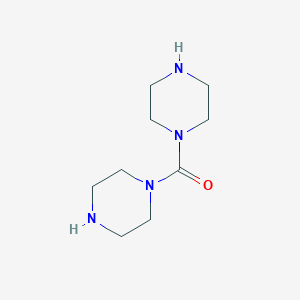

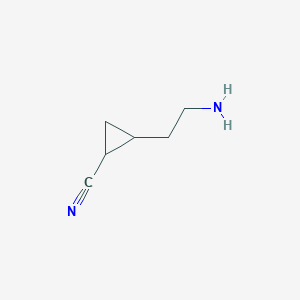
![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)
![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)
